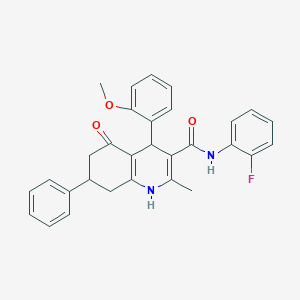![molecular formula C27H21Cl2N3O B11638270 (2E)-3-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B11638270.png)
(2E)-3-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, an indole moiety, and a cyanopropenamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorinated phenyl group and the cyanopropenamide moiety. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Chlorination: Introduction of chlorine atoms to the phenyl ring using reagents like thionyl chloride or N-chlorosuccinimide.
Coupling Reactions: Formation of the final compound through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE may be studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated phenyl group.
Heparinoid: A compound with structural similarities in terms of functional groups.
Uniqueness
What sets (2E)-N-(5-CHLORO-2-METHYLPHENYL)-3-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2-CYANOPROP-2-ENAMIDE apart is its combination of an indole core with a cyanopropenamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H21Cl2N3O |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
(E)-N-(5-chloro-2-methylphenyl)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C27H21Cl2N3O/c1-17-7-10-22(29)14-25(17)31-27(33)20(15-30)13-24-18(2)32(26-6-4-3-5-23(24)26)16-19-8-11-21(28)12-9-19/h3-14H,16H2,1-2H3,(H,31,33)/b20-13+ |
Clave InChI |
OFVUPFLLRUSPFH-DEDYPNTBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)/C#N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11638191.png)
![6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638198.png)
![3,4-Dimethyl-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11638200.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638201.png)

![(2Z)-6-benzyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638221.png)
![10-(4-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11638228.png)
![4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11638229.png)
![4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11638235.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11638250.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638259.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638264.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11638269.png)
![(6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638272.png)
